1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one
CAS No.:
Cat. No.: VC16588610
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17NO3 |
|---|---|
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | 1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone |
| Standard InChI | InChI=1S/C13H17NO3/c1-10(15)11-2-3-13(16)12(8-11)9-14-4-6-17-7-5-14/h2-3,8,16H,4-7,9H2,1H3 |
| Standard InChI Key | KIONGQRFDUEFMS-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)O)CN2CCOCC2 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one, reflecting its acetylated phenolic core and morpholine side chain . Common synonyms include:
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1-[4-Hydroxy-3-(morpholinomethyl)phenyl]ethanone
Molecular Structure and Key Functional Groups
The compound features:
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A phenolic hydroxyl group at the para position, enabling hydrogen bonding and redox activity.
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A morpholin-4-ylmethyl substituent at the meta position, contributing to solubility and target interaction.
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An acetyl group (ethanone) at the phenyl ring’s ortho position, influencing electronic distribution .
Table 1: Structural and Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 235.28 g/mol | |
| SMILES | CC(=O)C1=CC(=C(C=C1)O)CN2CCOCC2 | |
| InChI Key | SHYZKDDYXJZONY-UHFFFAOYSA-N |
Synthesis and Reactivity
Synthetic Pathways
Synthesis typically involves multi-step reactions starting from substituted benzaldehydes and morpholine derivatives. A representative route includes:
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Friedel-Crafts Acylation: Introduction of the acetyl group to a phenol derivative.
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Mannich Reaction: Incorporation of the morpholine moiety via aminomethylation .
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Purification: Recrystallization or chromatography to isolate the target compound.
Reactivity Profile
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Hydrogen Bonding: The phenolic hydroxyl () participates in intermolecular interactions, affecting solubility and crystallinity.
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Nucleophilic Substitution: The morpholine’s nitrogen may react with electrophiles, enabling derivatization .
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Oxidation: The acetyl group can undergo redox reactions, potentially generating reactive oxygen species (ROS) in biological systems.
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 411.1°C (at 760 mmHg) | |
| Density | 1.195 g/cm³ | |
| Solubility | Moderate in polar solvents (e.g., ethanol, DMSO) | |
| Storage Conditions | Sealed, dry, room temperature |
| Precaution | Recommendation | Source |
|---|---|---|
| Skin Contact | Wash with soap and water | |
| Inhalation | Move to fresh air | |
| Storage | Keep container tightly closed |
Applications in Research
Medicinal Chemistry
The compound serves as a scaffold for designing kinase inhibitors and antimicrobial agents. Modifications to the morpholine or acetyl groups optimize pharmacokinetic profiles .
Pharmacological Studies
Ongoing research explores its role in:
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